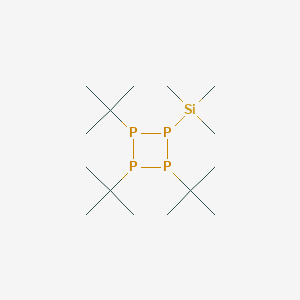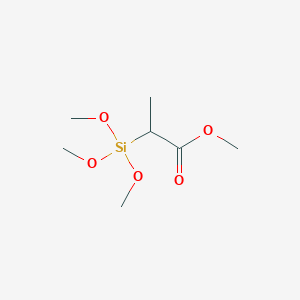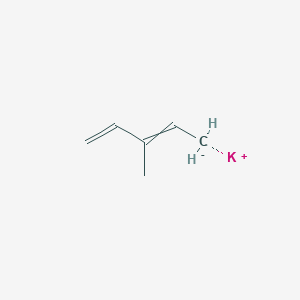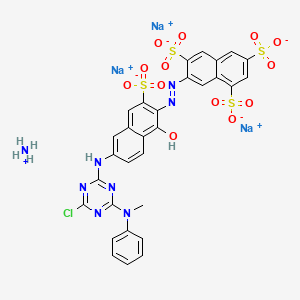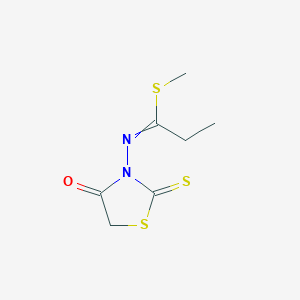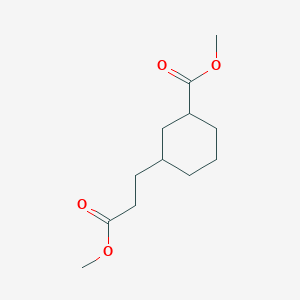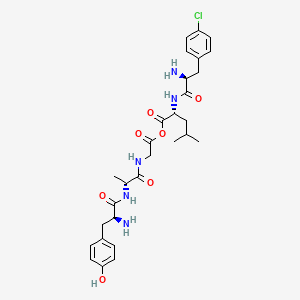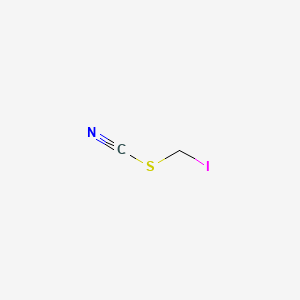
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester is a chemical compound with the molecular formula C7H14Cl2N2O2. It is known for its unique structure, which includes two chloroethyl groups attached to the carbazic acid moiety. This compound is utilized in various chemical and industrial applications due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester typically involves the reaction of carbazic acid with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbazic acid, 3,3-bis(2-chloroethyl)-, methyl ester
- Carbazic acid, 3,3-bis(2-chloroethyl)-, propyl ester
- Carbazic acid, 3,3-bis(2-chloroethyl)-, butyl ester
Uniqueness
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester variant may exhibit different physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
77944-95-7 |
|---|---|
Formule moléculaire |
C7H14Cl2N2O2 |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
ethyl N-[bis(2-chloroethyl)amino]carbamate |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-2-13-7(12)10-11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
Clé InChI |
SPENQMHGOSGLRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


